Erythritol aziridine

Description

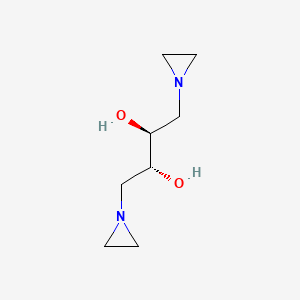

Structure

3D Structure

Properties

CAS No. |

21401-28-5 |

|---|---|

Molecular Formula |

C8H16N2O2 |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

(2S,3R)-1,4-bis(aziridin-1-yl)butane-2,3-diol |

InChI |

InChI=1S/C8H16N2O2/c11-7(5-9-1-2-9)8(12)6-10-3-4-10/h7-8,11-12H,1-6H2/t7-,8+ |

InChI Key |

COMAQBNTHGBLNQ-OCAPTIKFSA-N |

Isomeric SMILES |

C1CN1C[C@H]([C@H](CN2CC2)O)O |

Canonical SMILES |

C1CN1CC(C(CN2CC2)O)O |

Origin of Product |

United States |

Synthetic Methodologies for Erythritol Aziridines

Cyclization Approaches to Erythritol (B158007) Aziridine (B145994) Ring Systems

Ring-closure reactions represent a direct and common method for forming the aziridine heterocycle. These methods typically start with an acyclic erythritol-derived precursor containing a nitrogen atom and a leaving group in a 1,2-relationship, which then cyclize via an intramolecular nucleophilic substitution.

Intramolecular amination involves the formation of a nitrogen-carbon bond within a single molecule to close the aziridine ring. This can be achieved through various activation methods, including the generation of reactive nitrogen species or the activation of C-H bonds.

One prominent method involves the photolysis or thermolysis of erythritol-derived triazoles or organic azides. wikipedia.orguminho.pt Photolytic cleavage of D-erythrosyl triazoles, for example, generates a nitrene intermediate which subsequently undergoes cyclization to form the aziridine ring in high yields. uminho.ptvulcanchem.com This transformation can be highly efficient, with some procedures reporting quantitative yields when conducted in solvents like dichloromethane (B109758). uminho.pt

Another powerful strategy is the intramolecular oxidative C-H amination. This approach allows for the direct formation of the aziridine ring from precursors like β-amino ketones derived from erythritol. rsc.org Catalytic systems, such as those employing potassium iodide (KI) and tert-butyl hydroperoxide (TBHP), can mediate this dehydrogenative cyclization under mild conditions to produce trans-2,3-disubstituted aziridines stereoselectively. rsc.org Furthermore, enzymatic approaches are emerging; for instance, the non-heme αKG-dependent enzyme TqaL has been shown to catalyze aziridine synthesis through an oxidative cyclization mechanism. rsc.org

The cyclization of 2-amino alcohols and their derivatives is a cornerstone of aziridine synthesis, with the Wenker synthesis and its modifications being classic examples. wikipedia.org This method involves the conversion of a vicinal amino alcohol, such as one derived from erythritol, into a sulfate (B86663) ester using an agent like chlorosulfonic acid. organic-chemistry.orgresearchgate.net Subsequent treatment with a base induces an intramolecular nucleophilic substitution, where the amine attacks the carbon bearing the sulfate group, displacing it to form the aziridine ring. wikipedia.orgorganic-chemistry.org

Modifications to the traditional Wenker synthesis have been developed to improve yields and accommodate sensitive substrates. researchgate.netnih.gov These include using biphasic reaction conditions or milder bases like potassium carbonate instead of strong sodium hydroxide, which can be particularly beneficial for more complex or substituted amino alcohols. organic-chemistry.orgnih.gov These methods have been successfully applied to a wide range of amino alcohols to afford the corresponding aziridines, often with retention of stereochemistry. nih.govresearchgate.net A key advantage is the accessibility of chiral amino alcohols, which can be used to produce enantiopure aziridines. researchgate.net

Similarly, the intramolecular cyclization of a haloamine, where an amine functional group displaces an adjacent halide, is a direct route to aziridines. wikipedia.org This process follows a similar intramolecular SN2 mechanism.

| Method | Precursor | Key Reagents/Conditions | Advantages | Reference |

|---|---|---|---|---|

| Intramolecular Nitrene Insertion | Erythritol-derived triazole | Photolysis (e.g., 254 nm UV light) | High to quantitative yields, clean reaction. | uminho.pt |

| Oxidative C-H Amination | Erythritol-derived β-amino ketone | KI/TBHP | Stereoselective for trans-aziridines, mild conditions. | rsc.org |

| Modified Wenker Synthesis | Erythritol-derived amino alcohol | 1. Chlorosulfonic acid; 2. Base (e.g., NaOH, K₂CO₃) | Reliable, applicable to various substrates, retains enantiopurity. | organic-chemistry.orgresearchgate.netnih.gov |

| Haloamine Cyclization | Erythritol-derived haloamine | Base | Direct intramolecular substitution. | wikipedia.org |

Intermolecular Aziridination of Erythritol-Derived Olefins and Imines

Intermolecular strategies involve the construction of the aziridine ring by bringing together two or more separate molecular components. These methods are particularly useful when starting from erythritol derivatives that have been converted into unsaturated substrates like olefins or imines.

Nitrene transfer to an alkene is a powerful and widely used "C2+N1" approach for synthesizing aziridines. nih.govwikipedia.org In the context of erythritol, this involves reacting an erythritol-derived olefin with a nitrene source. A variety of transition metal complexes are known to catalyze these reactions, including those based on rhodium, copper, iron, cobalt, and gold. nih.govrsc.orguchicago.educonicet.gov.arnih.gov

The nitrene precursors can vary widely. Organic azides, such as sulfonyl or fluoroaryl azides, are common sources as they release environmentally benign nitrogen gas as the only byproduct. wikipedia.orgnih.gov Other systems generate nitrenes in situ from reagents like iodosobenzene (B1197198) diacetate in the presence of sulfonamides or from hydroxylamine (B1172632) derivatives. wikipedia.orgrsc.orgorganic-chemistry.org The choice of catalyst and nitrene source can influence the efficiency and stereoselectivity of the aziridination. For instance, C4-symmetrical dirhodium(II) tetracarboxylates have been shown to be highly effective catalysts for the asymmetric aziridination of alkenes with excellent enantioselectivity. conicet.gov.ar Similarly, cobalt(II)-based metalloradical catalysts can achieve highly enantioselective aziridination using fluoroaryl azides. nih.gov

| Catalyst System | Nitrene Source | Substrate | Key Features | Reference |

|---|---|---|---|---|

| Rhodium(II) Tetracarboxylates | Sulfamates/PhI(OPiv)₂ | Styrenes, Aliphatic Olefins | High efficiency and enantioselectivity (up to 99% ee). | conicet.gov.ar |

| Cobalt(II) Metalloradicals | Fluoroaryl Azides | Aromatic Olefins | First catalytic system for asymmetric aziridination with aryl azides. | nih.gov |

| Iron(II)/Ligand | Hydroxylamine derivatives | Styrenes, Aliphatic Olefins | Sustainable, uses earth-abundant metal. | rsc.org |

| Gold(I)/tBu₃tpy | Sulfonamides/PhI(OAc)₂ | Olefins | First homogeneous gold-catalyzed olefin aziridination. | uchicago.eduorganic-chemistry.org |

An alternative "C2+C1" strategy for aziridine synthesis is the addition of a carbene or carbene equivalent to the C=N double bond of an imine. nih.gov For this to be applied to erythritol aziridines, an imine would first be prepared from an erythritol-derived aldehyde or ketone.

The reaction of N-heterocyclic carbenes (NHCs) with imines is a known method for C-C bond formation. nih.gov While often used for umpolung reactivity, the addition of carbenes to imines can lead to aziridine formation under appropriate conditions. nih.gov More classically, carbenes generated from diazocarbonyl compounds can add to imines, often promoted by a Lewis acid such as BF₃·OEt₂. This approach has been used to synthesize N-galactosyl aziridines from the corresponding imines with good yields and high diastereoselectivity, a strategy applicable to erythritol-derived imines. researchgate.net Photochemical methods can also be employed, where irradiation of group VI carbene complexes in the presence of imines can lead to aziridine-related products. unirioja.es

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing portions of all reactants, offer a highly efficient route to complex molecules. mdpi.comfrontiersin.org Several MCRs have been developed for the synthesis of aziridines. mdpi.comnih.govresearchgate.net

One notable example is an Ugi-type, five-center-four-component reaction (U-5C-4CR). mdpi.com In this reaction, a bifunctional carbonyl component, an isocyanide, a primary amine, and a carboxylic acid can combine to form a tetra-substituted aziridine derivative in moderate to good yields. mdpi.com By using a chiral, erythritol-derived component as one of the starting materials (e.g., the amine or carboxylic acid), this strategy could provide a rapid and diversity-oriented synthesis of complex erythritol aziridines. beilstein-journals.org The efficiency and atom economy of MCRs make them an attractive, modern approach for constructing these valuable heterocyclic structures. frontiersin.orgnih.gov

Transformations from Other Erythritol-Derived Heterocycles

The synthesis of aziridines from erythritol scaffolds can be achieved through the chemical conversion of other heterocyclic intermediates. These transformations often involve ring-rearrangement or extrusion reactions, providing a pathway to the desired aziridine ring system.

Conversion from Erythritol-Derived Triazolines

A notable method for synthesizing aziridines is through the decomposition of triazolines. The thermolysis or photolysis of 1,2,3-triazolines results in the extrusion of a nitrogen molecule (N₂), leading to the formation of an aziridine ring. wikipedia.org This approach has been successfully applied to sugar-derived substrates, including those based on an erythrose core.

D-Erythrosyl aziridines can be synthesized from corresponding D-erythrosyl triazoles. researchgate.net The process typically involves the photolytic cleavage of the triazole ring, which generates a nitrene intermediate that subsequently cyclizes to form the aziridine. researchgate.netvulcanchem.com This photochemical method can achieve moderate to high yields, generally ranging from 60% to 85%, although it requires careful control of reaction conditions to prevent unwanted ring-opening side reactions. vulcanchem.com Research by Sousa and Alves demonstrated the synthesis of D-erythrosyl fused aziridinolactones through nitrogen extrusion from D-erythrosyl triazolelactones, showcasing the utility of this transformation. researchgate.net

The solid-state photodenitrogenation of crystalline triazolines has been shown to be a highly efficient method for producing the corresponding aziridines in high chemical yields. nih.gov The selection of the appropriate irradiation wavelength is crucial for the success of this solid-to-solid reaction. nih.gov

Table 1: Synthesis of D-Erythrosyl Aziridines from Triazole Precursors

| Precursor | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| D-Erythrosyl triazoles | Photolysis (254 nm UV), CH₂Cl₂ | D-Erythrosyl aziridines | 60-85% | researchgate.netvulcanchem.com |

Ring Transformations of Erythritol Epoxides and Oximes

Erythritol-derived epoxides and oximes serve as valuable precursors for the synthesis of aziridines through ring transformation reactions. These methods capitalize on the reactivity of the initial heterocyclic ring to construct the aziridine moiety.

A common strategy for converting epoxides to aziridines involves a two-step sequence: the ring-opening of the epoxide with an azide (B81097) ion (e.g., sodium azide) to form a β-azido alcohol, followed by reduction of the azide and subsequent intramolecular cyclization. clockss.org The reduction of the azide can be accomplished using reagents like triphenylphosphine (B44618) (Ph₃P) in a Staudinger reaction, which forms an iminophosphorane intermediate that cyclizes to the aziridine. clockss.org This process is generally stereospecific. Another approach is the ring-opening of an epoxide with an amine, followed by a ring-closing reaction, such as the Mitsunobu reaction, to yield the aziridine. wikipedia.org Given that chiral epoxides can be derived from erythritol, these methods are applicable for creating erythritol-based aziridines. iranchembook.iriupac.org

The Hoch-Campbell ethylenimine synthesis provides a direct route from oximes to aziridines. wikipedia.org This reaction involves treating certain oximes with Grignard reagents (organomagnesium compounds), which facilitates the reductive cyclization to form the aziridine ring. wikipedia.orgthermofisher.com This method can be applied to oximes derived from erythritol-based ketones.

Asymmetric Synthesis of Chiral Erythritol Aziridines

The synthesis of enantiomerically pure chiral aziridines is of significant interest due to their role as versatile building blocks in asymmetric synthesis. iranchembook.ir Erythritol, being a meso compound, possesses a plane of symmetry, which presents a unique challenge and opportunity for asymmetric synthesis. researchgate.net Effective strategies often rely on the desymmetrization of the erythritol backbone, for which chemoenzymatic approaches using lipases have proven effective. researchgate.netmdpi.com

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. numberanalytics.com After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. numberanalytics.com

A widely used chiral auxiliary in aziridine synthesis is N-tert-butanesulfinamide. organic-chemistry.orgorganic-chemistry.org Chiral N-tert-butanesulfinyl imines, which can be prepared from the condensation of an aldehyde or ketone with the sulfinamide, are key intermediates. organic-chemistry.orgorganic-chemistry.org The diastereoselective addition of a methylene (B1212753) group from a sulfur ylide (the aza-Corey-Chaykovsky reaction) to an N-tert-butanesulfinyl ketimino ester provides highly substituted chiral aziridines with excellent diastereoselectivity (>97:3 dr). organic-chemistry.org Alternatively, the asymmetric reduction of N-tert-butanesulfinyl α-chloro imines followed by base-induced cyclization affords chiral N-(tert-butylsulfinyl)aziridines. organic-chemistry.org These established methods can be applied to keto- or aldo-derivatives of erythritol to generate chiral erythritol aziridines.

Another approach involves the use of chiral imines derived from amino alcohols like (R)-phenylglycinol. clockss.org The reaction of these non-activated imines with dimethylsulfonium methylide proceeds via a diastereoselective addition to yield chiral 2-substituted aziridines. clockss.org

Table 2: Chiral Auxiliary-Based Aziridination Methods

| Substrate Type | Auxiliary/Reagent | Key Transformation | Stereoselectivity | Reference |

|---|---|---|---|---|

| N-tert-butanesulfinyl ketimino esters | (S)-tert-butanesulfinamide | Aza-Corey-Chaykovsky aziridination | >97:3 dr | organic-chemistry.org |

| N-tert-butanesulfinyl α-chloro imines | (Rₛ)-N-tert-butanesulfinamide | Reduction (NaBH₄ or LiBHEt₃) and cyclization | up to >98:2 dr | organic-chemistry.org |

Enantioselective Catalysis in Aziridination

The use of chiral transition metal catalysts for the aziridination of alkenes is a powerful strategy for producing enantiomerically enriched aziridines. nih.gov These reactions typically involve the transfer of a nitrene group from a nitrogen source to an alkene, with the chiral catalyst controlling the facial selectivity of the addition.

Various catalytic systems have been developed, employing metals such as rhodium, copper, and silver. nih.govrsc.org Chiral rhodium catalysts, for instance, have been used for intramolecular asymmetric aziridinations. nih.gov Copper(I) complexes paired with chiral ligands like L-proline can catalyze the diastereoselective radical aminotrifluoromethylation of alkenes to form multiply substituted chiral aziridines. rsc.org Silver-catalyzed nitrene transfer reactions have also been shown to produce di- and trisubstituted aziridines in good yields and with high enantiomeric excess (ee). nih.gov

In the context of carbohydrate-derived substrates, which are structurally related to erythritol derivatives, the synthesis of N-galactosyl aziridines has been achieved via a Lewis acid (BF₃·OEt₂) promoted addition of a carbene to a chiral O-pivaloylated β-D-galactosylimine, proceeding with high diastereoselectivity. researchgate.net This highlights the potential for applying similar enantioselective catalytic strategies to imines derived from erythritol.

Table 3: Examples of Enantioselective Catalysis in Aziridination

| Catalyst System | Substrate Type | Nitrene Source | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Silver / Chiral Ligand | Homoallylic carbamates | Intramolecular | up to 92% | nih.gov |

| Rhodium(III) / Chiral Indenyl Ligand | Unactivated terminal alkenes | Dioxazolone | up to 95:5 er | nih.gov |

Diastereoselective Control Strategies

When a molecule already contains one or more stereocenters, as is the case with erythritol derivatives, controlling the stereochemistry of newly formed chiral centers is known as diastereoselective control. The inherent chirality of the erythritol backbone can be harnessed to direct the stereochemical outcome of the aziridination reaction.

The principle of substrate-controlled diastereoselectivity is well-established in carbohydrate chemistry, where the chiral scaffold of a sugar molecule can lead to highly diastereoselective ring-opening and addition reactions. researchgate.net This principle extends to erythritol derivatives. For example, a Joullié-Ugi multicomponent reaction involving a chiral imine derived from an erythritol derivative afforded the product as a single diastereomer, demonstrating excellent stereocontrol. beilstein-journals.org

Reagent-controlled diastereoselectivity is another powerful strategy. In the synthesis of chiral aziridines from N-tert-butanesulfinyl α-chloro imines, the choice of reducing agent dramatically influences the diastereomeric outcome. organic-chemistry.org Reduction with sodium borohydride (B1222165) (NaBH₄) yields one diastereomer with high selectivity (>98:2), while using lithium triethylborohydride (LiBHEt₃) produces the opposite epimer, also with good diastereoselectivity (up to 92:8). organic-chemistry.org This switchable diastereoselectivity provides access to different stereoisomers from the same precursor.

Advanced Synthetic Techniques for Erythritol Aziridines

The synthesis of erythritol aziridines, valuable chiral building blocks due to their polyhydroxylated structure, benefits significantly from advanced synthetic methodologies that offer enhanced efficiency, safety, and stereoselectivity. These techniques, including continuous-flow synthesis and biocatalytic approaches, overcome many limitations of traditional batch processing.

Continuous-Flow Synthesis Methodologies

Continuous-flow chemistry has emerged as a powerful technology for the synthesis of aziridines, offering superior control over reaction parameters, improved safety for handling potentially hazardous intermediates, and enhanced scalability. nih.govacs.org While direct reports on the continuous-flow synthesis of erythritol aziridine are not extensively detailed in the literature, the principles and established protocols for other aziridines, particularly from polyols and alkenes, are directly applicable. rsc.orgacs.org Erythritol itself has been demonstrated as a viable substrate in continuous-flow processes for producing other important chemical intermediates, indicating its compatibility with this technology. sci-hub.se

The synthesis of aziridines in flow often involves the cyclization of 1,2-amino alcohols (the Wenker synthesis) or the aziridination of alkenes. rsc.orgorganic-chemistry.org For an erythritol-derived precursor, such as an amino alcohol formed from erythritol, a flow process would involve pumping a solution of the substrate through a heated reactor, often in the presence of a dehydrating agent, to induce cyclization. acs.orgorganic-chemistry.org This method minimizes reaction times from hours to minutes and can significantly improve yields and diastereoselectivity compared to batch methods. nih.gov

Another prominent flow-based approach is the photochemical aziridination of alkenes. nih.govacs.org In this method, an alkene derived from erythritol could be reacted with a nitrogen source under photo-irradiation within a flow reactor. nih.govchemrxiv.org This technique is notable for its mild reaction conditions and can be adapted for scalability. acs.org The use of flow reactors enhances light penetration and ensures uniform irradiation, leading to more efficient and controlled reactions. nih.govacs.org

The advantages of transferring these syntheses to continuous-flow systems include:

Enhanced Safety: The small reactor volumes minimize the risks associated with the accumulation of unstable reagents or exothermic reactions. rsc.org

Improved Efficiency: Rapid heat and mass transfer lead to shorter reaction times and often higher yields. nih.gov

Scalability: Production can be easily scaled up by running the flow process for longer durations or by using parallel reactor systems. nih.gov

Process Automation: Flow setups allow for a high degree of automation, ensuring reproducibility and process control. sci-hub.se

The table below summarizes representative conditions from continuous-flow aziridination studies that could be adapted for erythritol-derived substrates.

| Method | Substrate Type | Key Reagents/Catalyst | Reactor Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Thermal Rearrangement | 2,3-Dihydroisoxazoles | None (Thermal) | 125-150 °C | 5-15 min | 67-94% | nih.gov |

| Wenker Synthesis | 1,2-Amino alcohols | Sulfuric Acid | 160 °C | 10 min | Moderate to Good | acs.orgorganic-chemistry.org |

| Photoinduced Aziridination | Alkenes | Azoxy-triazenes | 390 nm light, Room Temp. | Variable | Moderate to High | nih.govacs.orgchemrxiv.org |

| Sulfobromination/Aziridination | Alkenes | BDMS, Primary Amines | Sequential Flow | ~3 min | Not specified | rsc.org |

Biocatalytic and Chemoenzymatic Approaches to Aziridine Formation

Biocatalysis offers a highly selective and environmentally benign route to chiral compounds, including erythritol aziridines. These methods leverage the stereo-, regio-, and chemoselectivity of enzymes to produce enantiomerically pure products under mild conditions. rsc.org

Chemoenzymatic Kinetic Resolution: A prominent chemoenzymatic strategy for accessing enantiopure aziridines is the kinetic resolution of a racemic precursor. beilstein-journals.org For erythritol-derived substrates, this typically involves the enzymatic resolution of a racemic amino alcohol or a related intermediate. Lipases are particularly effective for this purpose. rsc.org For instance, Candida antarctica lipase (B570770) B (CAL-B) is widely used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. organic-chemistry.org This approach can yield both enantiomers of the precursor with high enantiomeric excess, which can then be chemically converted to the corresponding chiral aziridines. beilstein-journals.orgorganic-chemistry.org The efficiency of such resolutions can be enhanced through dynamic kinetic resolution (DKR), where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomerically pure product. organic-chemistry.org

Enzyme-Catalyzed Aziridination: More recently, methods involving direct enzymatic aziridination have been developed. This represents a significant advancement, as it constructs the aziridine ring in a single, enzyme-catalyzed step. Engineered enzymes, such as variants of cytochrome P450, have been evolved to catalyze the intermolecular aziridination of alkenes with high productivity and enantioselectivity (up to 99% ee). nih.gov This "carbene transferase" activity is a new-to-nature reaction and holds great promise for the direct synthesis of chiral aziridines from alkene precursors derived from sugars like erythritol. nih.gov

Furthermore, studies into the biosynthesis of natural aziridine-containing products have uncovered novel enzymatic pathways. For example, the formation of the aziridine ring in the antibiotic ficellomycin (B1672662) involves a sulfotransferase, which activates a hydroxyl group for subsequent intramolecular nucleophilic attack by a nearby amine to form the ring. nih.gov Understanding these natural strategies provides a blueprint for developing novel biocatalysts for the synthesis of erythritol aziridines.

The table below presents key findings from research on biocatalytic and chemoenzymatic aziridine synthesis relevant to erythritol derivatives.

| Enzyme/Biocatalyst | Method | Substrate Type | Key Findings | Reference |

|---|---|---|---|---|

| Candida antarctica Lipase B (CAL-B) | Dynamic Kinetic Resolution | β-Azido alcohols | Produces enantiomerically pure acetates (>99% ee, up to 98% conversion) as precursors to chiral aziridines. | organic-chemistry.org |

| Lipase PS | Kinetic Resolution | cis-Disubstituted cyclohexenol (B1201834) derivative | Afforded both enantiomers in optically pure form (>99% ee) and high yields. | rsc.org |

| Evolved Cytochrome P450 | Direct Enzymatic Aziridination | Styrenes | Achieved high enantioselectivity (up to 99% ee) and productivity (up to 1,000 turnovers) for intermolecular aziridination. | nih.gov |

| Sulfotransferase (from S. ficellus) | Biosynthesis | (R)-(-)-2-Pyrrolidinemethanol | Catalyzes sulfation of a hydroxyl group, enabling intramolecular cyclization to an aziridine ring. | nih.gov |

| Lipase QLM | Low-Temperature Kinetic Resolution | Primary nitro alcohol | Achieved >94% ee for both enantiomers via transesterification at -40 °C. | nih.gov |

Reactivity and Derivatization of Erythritol Aziridines

Nucleophilic Ring-Opening Reactions of Erythritol (B158007) Aziridines

The high ring strain energy of aziridines facilitates their ring-opening by a wide range of nucleophiles. nih.gov The efficiency and outcome of these reactions are influenced by the substituents on the aziridine (B145994) ring, the nature of the nucleophile, and the reaction conditions. nih.gov Activation of the aziridine nitrogen by an electron-withdrawing group enhances its reactivity towards nucleophiles. clockss.org

Regioselectivity and Stereoselectivity in Ring-Opening

The ring-opening of unsymmetrically substituted aziridines can lead to two regioisomeric products, depending on which carbon of the aziridine ring is attacked by the nucleophile. nih.govfrontiersin.org The regioselectivity is governed by a combination of steric and electronic factors. nih.govrsc.org

Electronic Effects : In activated aziridines, particularly those with an acyl or sulfonyl group on the nitrogen, nucleophilic attack is often favored at the more substituted carbon atom. nih.gov For instance, the ring-opening of tert-butyloxycarbonyl- (Boc) and carboxybenzyl- (Cbz) activated aziridine-2-carboxylates with fluoride (B91410) ions occurs exclusively at the C2 position. nih.gov

Steric Effects : With sterically demanding nucleophiles, the attack generally occurs at the less hindered carbon atom. magtech.com.cn

Stereoselectivity : The ring-opening of aziridines is typically a stereospecific process. Under S_N2-type conditions, the reaction proceeds with an inversion of configuration at the center of attack. nih.gov The stereochemical outcome can be influenced by the substitution pattern of the aziridine substrate. nih.gov

The table below summarizes the regioselectivity observed in the ring-opening of various aziridines.

Reactions with Heteroatomic Nucleophiles (Oxygen, Sulfur, Nitrogen)

Heteroatomic nucleophiles are commonly employed in the ring-opening of erythritol aziridines, leading to the formation of valuable β-functionalized amines. mdpi.com

Oxygen Nucleophiles : Water, alcohols, and carboxylic acids can act as oxygen nucleophiles. The acid-catalyzed ring-opening of erythritol aziridine with water can produce 2,5-dideoxyfuranosyl amino acids. vulcanchem.com The reaction of aziridines with alcohols often favors attack at the less hindered carbon. nih.gov

Sulfur Nucleophiles : Thiols are effective nucleophiles for aziridine ring-opening, and this reaction has been used in the functionalization of peptides containing aziridine residues. taylorandfrancis.comrsc.org

Nitrogen Nucleophiles : Amines, azides, and even the nitrogen of other amino acid residues can serve as nucleophiles. rsc.orgmdpi.com The reaction of aziridine-containing peptides with various amine nucleophiles proceeds regioselectively at the β-position under mild, catalyst-free conditions. rsc.org

The following table provides examples of ring-opening reactions with heteroatomic nucleophiles.

Additions of Carbon Nucleophiles (e.g., Organometallics, Enolates)

The addition of carbon nucleophiles to erythritol aziridines allows for the formation of new carbon-carbon bonds.

Organometallic Reagents : Grignard reagents and organolithium compounds can add to aziridines, typically leading to isolable aziridine adducts. core.ac.uk

Enolates : Enolates derived from ketones, esters, and amides are effective nucleophiles for aziridine ring-opening, yielding γ-aminocarbonyl compounds. nih.gov The use of dianions of carboxylic acids provides a direct route to γ-amino acids. nih.gov However, with carbon nucleophiles, a lack of regioselectivity can be an issue. clockss.org

Cascade Reactions and Tandem Processes

Cascade reactions, where a single event triggers a series of subsequent transformations, offer an efficient way to build molecular complexity from simple starting materials. Erythritol aziridines can participate in such processes.

A notable example is the metal-free cascade reaction of aziridines with arylalkynes and aryldiazonium salts, which provides access to 4-arylazo-2-pyrrolines. rsc.orgnih.gov Another cascade process involves the ring-opening of activated aziridines followed by an intramolecular aza-Michael addition to afford tetrahydrobenzoxazepines and tetrahydrobenzodiazepines. acs.org

Rearrangement and Ring Expansion Chemistry

The strained nature of the aziridine ring makes it prone to rearrangement and ring expansion reactions, providing access to larger heterocyclic systems. nih.govspringernature.com

One such transformation is the one-carbon ring expansion of aziridines to azetidines via a vulcanchem.comnih.gov-Stevens rearrangement of an aziridinium (B1262131) ylide intermediate. nih.gov This reaction can be catalyzed by engineered enzymes, offering high enantioselectivity. nih.gov Another approach involves the reaction of aziridines with vinyl diazoesters to generate an aziridinium ylide, which undergoes a pseudo- vulcanchem.comclockss.org-sigmatropic rearrangement to form dehydropiperidines. springernature.com

Functionalization via Cross-Coupling Reactions of Aziridine Adducts

Cross-coupling reactions provide a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. Adducts derived from the ring-opening of erythritol aziridines can be further functionalized using these methods.

For instance, Ni/photoredox dual catalysis enables the C(sp³)–C(sp³) cross-coupling of aziridines with alkyl radical precursors derived from alcohols. nih.gov Nickel-catalyzed reductive cross-coupling of styrenyl aziridines with aryl iodides provides a route to enantioenriched 2-arylphenethylamines from racemic aziridines. princeton.edu The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of organoboron compounds with organic halides, can also be employed for the derivatization of aziridine adducts containing appropriate functional handles. chemie-brunschwig.ch

1,3-Dipole Formation and Cycloaddition Reactions (e.g., Azomethine Ylides)

The strained three-membered ring of erythritol aziridines makes them valuable precursors for the formation of reactive intermediates, most notably azomethine ylides. These nitrogen-based 1,3-dipoles are highly useful in synthesis, participating in [3+2] cycloaddition reactions to construct five-membered heterocyclic systems with a high degree of stereocontrol. wikipedia.orgnih.gov

The generation of azomethine ylides from aziridines involves the cleavage of the carbon-carbon bond of the aziridine ring. This ring-opening can be induced either thermally or photochemically. wikipedia.org According to Woodward-Hoffmann rules, the thermal process occurs through a conrotatory opening of the ring, while the photochemical pathway proceeds via a disrotatory motion. wikipedia.org More recently, visible-light photocatalysis has emerged as an efficient and rapid method for converting aziridines into azomethine ylides through a sequence of single electron transfer (SET) events. nih.gov

Once formed in situ, the azomethine ylide, derived from the erythritol backbone, can be trapped by a suitable dipolarophile. wikipedia.org This reactivity allows for the synthesis of complex, polyhydroxylated pyrrolidine (B122466) derivatives and other related heterocyclic structures. The reaction is a concerted, suprafacial cycloaddition with respect to both the dipole and the dipolarophile. wikipedia.orgwikipedia.org The inherent chirality of the erythritol moiety can influence the stereochemical outcome of the cycloaddition, making it a powerful tool in asymmetric synthesis.

Research has demonstrated the application of this methodology using various dipolarophiles, leading to a range of complex heterocyclic products. The choice of dipolarophile—whether an alkene, alkyne, or a heteroatom-containing system like a carbonyl group—determines the nature of the resulting five-membered ring. mdpi.com For instance, reaction with alkenes yields pyrrolidines, while reaction with carbonyls can produce oxazolidines. wikipedia.orgmdpi.com

The efficiency and stereoselectivity of these cycloaddition reactions are influenced by the substituents on both the aziridine and the dipolarophile, as well as the reaction conditions.

| Aziridine Precursor Type | Dipolarophile | Catalyst/Conditions | Product Type | Yield (%) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|---|

| Generic N-Aryl Aziridine | Alkene | Visible Light, Organic Photocatalyst | Pyrrolidine | Up to 94% | >95:5 | nih.gov |

| trans-2,3-Dimethoxycarbonyl-1-arylaziridine | Benzaldehyde | Thermal (Heating) | Oxazolidine | High | Mixture of stereoisomers | mdpi.com |

| cis-3-Benzoylaziridine | Acetonitrile (Solvent/Dipolarophile) | Thermal (Thermolysis) | Oxazoline | Not specified | Not specified | mdpi.com |

| Sugar-derived imine (for in-situ aziridination) | Ethyl Diazoacetate | BF3*OEt2 | cis-Aziridine ester | Good | High cis-selectivity | nih.gov |

Mechanistic Investigations of Erythritol Aziridine Transformations

Elucidation of Aziridine (B145994) Ring Formation Mechanisms from Erythritol (B158007) Precursors

The construction of the strained aziridine ring onto an erythritol scaffold can be achieved through several synthetic strategies, each with its own mechanistic nuances. A common precursor for such transformations is D-erythrose, from which D-erythrosyl aziridines can be synthesized. One established method involves the photolysis of D-erythrosyl triazoles. vulcanchem.com This process is believed to proceed through the generation of a highly reactive nitrene intermediate, which then undergoes intramolecular cyclization to form the aziridine ring. vulcanchem.com Another approach utilizes diazirine precursors, which upon thermal or photochemical decomposition, also yield the desired aziridine. vulcanchem.com These methods can provide moderate to high yields, although careful control of reaction conditions is crucial to minimize competing ring-opening side reactions. vulcanchem.com

In the biosynthesis of some natural products, enzymatic pathways are responsible for aziridine ring formation. For instance, certain mononuclear non-heme-iron enzymes catalyze aziridination through an oxidative C-N bond formation. nih.gov Mechanistic studies on these enzymes suggest that an iron(IV)-oxo species initiates the reaction by abstracting a hydrogen atom from the substrate, leading to a carbon-centered radical. nih.gov Subsequent steps are proposed to involve either a polar capture of a carbocation intermediate by the amine or a radical rebound mechanism to complete the ring closure. nih.gov Isotope tracing experiments have provided evidence for the polar capture pathway in some enzymatic systems. nih.gov

A conceptually straightforward chemical synthesis involves the intramolecular nucleophilic substitution of a 1,2-amino alcohol derived from erythritol. By converting the hydroxyl group into a good leaving group, the amine can displace it in a stereospecific manner to form the aziridine ring, provided the reacting groups can adopt a trans coplanar arrangement. clockss.org

Detailed Mechanistic Pathways of Ring-Opening Reactions (e.g., SN2, SNi)

The inherent ring strain of the aziridine moiety in erythritol aziridine makes it susceptible to nucleophilic ring-opening reactions, which are a cornerstone of its synthetic utility. clockss.org The regioselectivity of these reactions—whether the nucleophile attacks the C2 or C3 position—is influenced by the substituents on the aziridine ring, the nature of the nucleophile, and the reaction conditions. nih.govfrontiersin.org

The most prevalent mechanism for the ring-opening of activated aziridines (where the nitrogen atom bears an electron-withdrawing group) is the SN2 pathway. iitk.ac.inorganic-chemistry.org In this process, the nucleophile attacks one of the electrophilic carbon atoms of the aziridine ring, leading to inversion of stereochemistry at that center. The reaction is often facilitated by the presence of an acid, which protonates the aziridine nitrogen, further activating the ring towards nucleophilic attack. polyaziridine.com For non-activated aziridines, activation is necessary to form an aziridinium (B1262131) ion or an equivalent species prior to the ring-opening. nih.gov

The regiochemical outcome of the ring-opening is a critical aspect. In many cases, the nucleophile preferentially attacks the less substituted carbon atom (C3). nih.gov However, the presence of certain functional groups on the substituents can direct the nucleophile to the more substituted carbon (C2). For instance, studies have shown that a γ-keto group on a C2 substituent can promote nucleophilic attack at the C2 position, while a γ-silylated hydroxy group on the same substituent directs the attack to the C3 position. nih.govfrontiersin.org

Role of Lewis Acids and Transition Metal Catalysis

Lewis acids play a significant role in promoting the ring-opening of aziridines by coordinating to the nitrogen atom, thereby increasing the electrophilicity of the ring carbons. iitk.ac.inorganic-chemistry.orgnih.gov This activation facilitates nucleophilic attack even by weaker nucleophiles. Mechanistic studies have provided strong evidence that Lewis acid-mediated ring-opening reactions of 2-aryl-N-tosylaziridines with alcohols proceed via an SN2-type pathway, as demonstrated by the formation of nonracemic products with high enantiomeric excess. iitk.ac.inorganic-chemistry.org This rules out an SN1 pathway that would involve a carbocation intermediate and lead to racemization. organic-chemistry.org

Transition metal catalysts have emerged as powerful tools for effecting a wide range of aziridine ring-opening reactions with high regio- and stereoselectivity. mdpi.comsioc-journal.cn Palladium, nickel, and copper are among the most commonly employed metals.

Palladium: Palladium-catalyzed ring-opening reactions often involve the oxidative addition of the aziridine to a Pd(0) complex, which can occur in an SN2 fashion to form an azapalladacyclobutane intermediate. mdpi.com This intermediate can then undergo further transformations, such as cross-coupling with organoboronic acids or intramolecular cyclizations. mdpi.com Density Functional Theory (DFT) calculations have been used to elucidate the mechanism and rationalize the observed selectivity in these reactions. mdpi.com

Nickel: Similar to palladium, nickel catalysts can facilitate the oxidative addition of aziridines to form azametallacyclobutane intermediates. mdpi.com Nickel-catalyzed cross-coupling reactions of N-sulfonyl aziridines with organozinc reagents have been reported to proceed via an SN2-type nucleophilic ring-opening process. mdpi.com

Copper: Copper catalysts are also effective for promoting ring-opening reactions. For example, copper-catalyzed borylative ring-opening of N-(2-picolinoyl)-protected aliphatic aziridines has been studied, where the protective group plays a crucial role in the reaction's success. mdpi.com Copper-catalyzed cascade reactions involving an SN2-type ring-opening followed by cyclization have also been developed. mdpi.com

The table below summarizes the role of different catalysts in the ring-opening of aziridines.

| Catalyst Type | Role in Ring-Opening | Mechanistic Pathway |

| Lewis Acids | Activation of the aziridine ring by coordination to nitrogen. | SN2-type nucleophilic attack. iitk.ac.inorganic-chemistry.org |

| Palladium | Oxidative addition to form an azapalladacyclobutane intermediate. | SN2-type oxidative addition. mdpi.com |

| Nickel | Formation of isolable azametallacyclobutane intermediates. | SN2-type nucleophilic ring-opening. mdpi.com |

| Copper | Facilitates borylative ring-opening and cascade reactions. | SN2-type ring-opening. mdpi.commdpi.com |

Intermediates in Ring-Opening Processes

The nature of the intermediates in aziridine ring-opening reactions is highly dependent on the reaction mechanism. In acid-catalyzed or Lewis acid-mediated reactions following an SN2 pathway, the key intermediate is the protonated or Lewis acid-coordinated aziridine, which is highly activated towards nucleophilic attack. organic-chemistry.orgpolyaziridine.com

In transition metal-catalyzed reactions, organometallic intermediates are central to the catalytic cycle. As mentioned, azapalladacyclobutane and azametallacyclobutane species are formed in palladium- and nickel-catalyzed processes, respectively. mdpi.com In some radical-mediated ring-opening reactions, titanocene (B72419) catalysts have been used to generate radical intermediates. mdpi.com

The formation of an aziridinium ion is a common feature in many ring-opening reactions, especially for non-activated aziridines. nih.govnih.gov This highly reactive three-membered ring cation is then attacked by a nucleophile. The regioselectivity of this attack is governed by both steric and electronic factors.

Mechanistic Studies of Multi-Component Reactions Involving Erythritol Aziridines

Erythritol-derived imines have been utilized in isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, to generate complex, peptide-like molecules. beilstein-journals.orgbeilstein-journals.org A Joullié–Ugi reaction involving an erythritol-derived imine has been shown to proceed with high diastereoselectivity, affording a single diastereomer of the dihydroxyproline derivative. beilstein-journals.orgbeilstein-journals.org

A detailed mechanistic investigation of a multicomponent reaction involving aziridine aldehyde dimers, peptides, and isocyanides to produce peptide macrocycles has revealed a significant deviation from the traditional Ugi four-component condensation mechanism. rsc.org The study provides evidence for an "imidoanhydride pathway," which accounts for the observed diastereoselectivity and the high effective molarity of the reaction. rsc.org The generally accepted mechanism for the Ugi reaction involves the initial formation of an imine, followed by the attack of the isocyanide and the carboxylate to form an α-adduct, which then undergoes a Mumm rearrangement. beilstein-journals.org

Computational and Theoretical Chemistry Studies

Computational and theoretical chemistry have become indispensable tools for elucidating the complex mechanisms of this compound transformations. nih.govmdpi.comuminho.pt These studies provide valuable insights into reaction pathways, transition state structures, and the factors governing selectivity.

Predicting Reaction Pathways and Selectivity

Density Functional Theory (DFT) calculations have been widely employed to model the reaction mechanisms of aziridine transformations. For instance, DFT studies have been used to rationalize the regioselectivity of palladium-catalyzed ring-opening cross-coupling reactions of aziridine-2-carboxylates with arylboronic acids. mdpi.com The calculations revealed that the interaction between the Pd(0) catalyst and the aziridine is crucial for determining the correct selectivity. mdpi.com

In the context of enzymatic aziridination, computational studies have helped to distinguish between different possible mechanistic pathways, such as radical rebound versus polar capture of a carbocation intermediate. nih.gov

Theoretical studies have also been applied to understand the stereoselectivity of reactions involving erythritol-derived scaffolds. For example, computational analysis of Diels-Alder reactions with a D-erythrose-derived diene explained the preference for the interaction of dienophiles on the si face of the diene. uminho.pt Similarly, for [3+2] cycloaddition reactions, computational studies have been used to investigate whether the reaction proceeds via a concerted or stepwise mechanism. uminho.pt

The table below provides examples of how computational studies have contributed to understanding this compound transformations.

| Reaction Type | Computational Method | Key Findings |

| Pd-catalyzed Ring-Opening | DFT | The interaction between the Pd(0) catalyst and the aziridine determines selectivity. mdpi.com |

| Enzymatic Aziridination | DFT | Supported a polar capture mechanism involving a carbocation intermediate. nih.gov |

| Diels-Alder Reaction | Computational Analysis | Explained the stereoselective preference for attack on the si face of the diene. uminho.pt |

| [3+2] Cycloaddition | Computational Studies | Investigated the concerted vs. stepwise nature of the mechanism. uminho.pt |

Electronic Structure and Energetic Landscapes of Transformations

The reactivity of this compound, particularly the transformations involving its strained three-membered ring, is fundamentally governed by its electronic properties and the energetic favorability of potential reaction pathways. Computational chemistry has become an indispensable tool for elucidating these aspects, providing detailed mechanistic insights that are often difficult to obtain through experimental means alone. Studies on aziridine and its derivatives offer a robust framework for understanding the electronic structure and energetic landscapes relevant to this compound.

The inherent reactivity of the aziridine ring stems from significant angle strain, with bond angles compressed to approximately 60° from the ideal 109.5°. wikipedia.org This strain, combined with the electronegativity of the nitrogen atom, facilitates a variety of ring-opening reactions. nih.gov The electronic structure dictates the preferred sites for nucleophilic attack, while the energetic landscape, comprising transition states and intermediates, determines the kinetics and regioselectivity of these transformations.

Electronic Structure and Reactivity

The electronic configuration of the aziridine moiety is a primary determinant of its chemical behavior. The nitrogen atom's lone pair of electrons exhibits increased s-character due to the ring's geometry, which makes the aziridine less basic than corresponding acyclic amines. wikipedia.org Theoretical calculations, particularly Density Functional Theory (DFT), are employed to map out the electronic factors controlling reaction selectivity.

Key insights from electronic structure analysis of aziridine systems include:

Frontier Molecular Orbital (FMO) Analysis : The regioselectivity of nucleophilic ring-opening reactions can often be rationalized by examining the Lowest Unoccupied Molecular Orbital (LUMO). For many aziridinium intermediates, the LUMO's largest coefficient is located on one of the ring carbons, identifying it as the most electrophilic site and thus the most likely point of nucleophilic attack. ugent.be

Fukui Functions : As a more sophisticated descriptor of local reactivity, nucleophilic Fukui functions can successfully predict the site of attack. In a computational study on the ring-opening of 1-arylmethyl-2-(cyanomethyl)aziridines, FMO analysis of the LUMO and Fukui functions correctly rationalized the experimentally observed regioselectivity, showing a clear preference for attack at the unsubstituted aziridine carbon in the presence of HBr. ugent.be

Influence of Substituents : The electronic nature of substituents on the aziridine ring profoundly influences stability and reactivity. Computational studies on aziridine-2-carbonitrile (B1606757) revealed that substituents with significant negative charge accumulation, such as a cyano group, tend to stabilize the cis-isomer over the trans-isomer. mst.edu Conversely, electron-withdrawing groups on the nitrogen atom can increase the barrier to nitrogen inversion, making it possible to isolate distinct invertomers. nih.gov

Interactive Table: Computational Methods in Aziridine Electronic Structure Analysis

| System Studied | Computational Method | Key Electronic Insight | Reference |

| 1-arylmethyl-2-(cyanomethyl)aziridines | B3LYP/6-31++G(d), MPW1B95 | FMO (LUMO) and Fukui function analysis successfully predicted the regioselectivity of ring-opening. | ugent.be |

| Aziridine-2-carbonitrile | Hartree-Fock, MP2, CCSD(T), BD(TQ) | Revealed that substituent electronic effects (charge accumulation) influence diastereomer stability. | mst.edu |

| N-acylated aziridines | DFT | Confirmed that ring-opening via electron transfer proceeds through a concerted process. | mdpi.com |

| Aziridine (parent molecule) | Ab initio calculations | Characterized the A′ and A″ electronic states, which are close in energy. | researchgate.net |

Energetic Landscapes and Reaction Pathways

The energetic landscape of a reaction maps the potential energy of the system as it transforms from reactants to products, highlighting the energy of intermediates and the activation energy of transition states (TS). nih.gov For aziridine transformations, these landscapes provide quantitative data on why certain pathways are preferred over others.

The ring-opening of aziridines is the most studied transformation. Computational models have shown that the activation barriers for these reactions are highly dependent on the substrate, the nucleophile, and the presence of a catalyst. mdpi.comillinois.edu For instance, DFT calculations can elucidate the complete catalytic cycle for metal-catalyzed ring-openings, as demonstrated in a study where an energy decomposition analysis of key transition states revealed the crucial role of the interaction between a Pd(0) catalyst and the aziridine in determining selectivity. mdpi.com

Kinetic studies supported by computational modeling can distinguish between different mechanistic possibilities. In a multicomponent reaction involving an aziridine aldehyde dimer, computations at the MPWPW91/6-31G(d) level supported experimental kinetic results, showing a first-order rate dependence on the aziridine dimer and zero-order dependence on other reagents. nih.gov This indicates that the initial step involving the aziridine is rate-limiting.

Furthermore, calculations can predict the feasibility of different reaction pathways from a common intermediate. A DFT study on aziridination by an iron catalyst calculated the free energy of activation (ΔG‡) to form the aziridine product from two possible intermediates. nih.gov The activation energy from an open-chain radical intermediate was found to be over 25 kcal/mol lower than from an alternative azametallacyclobutane intermediate, strongly suggesting the former is the operative pathway. nih.gov

Interactive Table: Calculated Energetic Data for Aziridine Transformations

| Transformation | System | Computational Method | Calculated Energy Barrier | Reference |

| Aziridination | Iron-imide + alkene | DFT | ΔG‡ = 10.8 kcal/mol (from open-chain intermediate) | nih.gov |

| cis-trans Isomerization | Aziridine-2-carbonitrile | Focal Point Analysis | 77.15 kJ/mol (18.4 kcal/mol) (TS energy relative to cis-isomer) | mst.edu |

| Ring-Opening | 2-(cyanomethyl)aziridine + HBr | B3LYP/6-31++G(d), MPW1B95 | Activation barriers calculated to confirm regioselectivity at the unsubstituted carbon. | ugent.be |

| Ring-Opening | 1-bromo-1-lithiocyclopropane (carbenoid model) | DFT, CCSD(T)//DFT | Predicted barriers of 9 - 12 kcal/mol. | researchgate.net |

Stereochemical Aspects and Chiral Control in Erythritol Aziridine Chemistry

Chirality Transfer and Induction from Erythritol (B158007) Scaffold

The erythritol framework serves as a "chiron," a chiral building block whose inherent stereochemistry is used to guide the formation of new stereocenters. vulcanchem.com This process, known as chirality transfer or asymmetric induction, is highly effective because the fixed spatial arrangement of the hydroxyl and other functional groups on the erythritol backbone creates a sterically and electronically defined environment.

When D- or L-erythritol derivatives are used, their absolute stereochemistry can be transferred to the newly formed aziridine (B145994) ring and its substituents. For instance, the synthesis of specific stereoisomers of complex molecules can be achieved by starting with the appropriate enantiomeric form of an erythritol-derived cyclic sulfate (B86663). google.com The pre-existing chiral centers on the polyol chain dictate the facial selectivity of incoming reagents, leading to a predictable stereochemical outcome.

A notable example of this substrate control was observed in a Joullié-Ugi reaction involving an imine derived from erythritol. The reaction proceeded with complete diastereoselectivity, yielding a single diastereomer. beilstein-journals.org This high degree of stereochemical control arises from the rigid conformation of the erythritol-derived reactant, which exposes one face to chemical attack while effectively shielding the other. The stereochemical rigidity of erythritol aziridine makes it a valuable intermediate for the asymmetric synthesis of more complex chiral molecules, such as beta-adrenergic agonists. vulcanchem.com

Control of Diastereoselectivity in Synthesis and Transformations

Diastereoselectivity, the preferential formation of one diastereomer over another, is a critical aspect of this compound chemistry. Control over diastereoselectivity can be achieved by carefully selecting substrates, reagents, and reaction conditions. The steric hindrance imposed by substituents on the erythritol backbone and the incoming reagents often plays a decisive role in determining the stereochemical outcome. organic-chemistry.orgjchemlett.com

Several synthetic methodologies have been developed that offer high diastereoselectivity in the formation of aziridines, which are applicable to erythritol-derived substrates:

From Imines and Carbenes: The reaction of imines with diazoacetates, often catalyzed by Lewis acids like bismuth(III) triflate (Bi(OTf)₃) or solid acids such as Montmorillonite K-10, can produce cis-aziridines with excellent diastereoselectivity. organic-chemistry.org

Kinetic Resolution: Copper hydride-catalyzed kinetic resolution of 2H-azirines has been shown to produce N-H aziridine-2-carboxylates with outstanding diastereoselectivity, often exceeding a 20:1 ratio. chemrxiv.org

From α-Chloroimines: The De Kimpe aziridination, which involves the reaction of α-chloroimines with nucleophiles, can be highly diastereoselective. organic-chemistry.org For example, the use of α-chlorinated N-(tert-butanesulfinyl)-imines allows for a diastereoselective synthesis of chiral aziridines, where chelation control directs the approach of the nucleophile. organic-chemistry.org

Radical Reactions: Copper-catalyzed radical aminotrifluoromethylation of alkenes provides access to substituted aziridines with excellent diastereoselectivity. rsc.org

The addition of organometallic reagents to aziridine-2-carboxaldehydes derived from erythritol is another pathway where diastereoselectivity can be controlled. The geometry of the aziridine ring and the nature of the N-substituent influence the conformational preferences of the aldehyde, which in turn dictates the facial selectivity of the nucleophilic attack. msu.edu

Table 1: Methodologies for Diastereoselective Aziridine Synthesis

| Methodology | Reagents/Catalyst | Typical Diastereoselectivity (dr) | Reference |

|---|---|---|---|

| Kinetic Resolution of 2H-Azirines | Copper Hydride Complex | >20:1 | chemrxiv.org |

| Reaction of Imines with Diazoacetates | Bi(OTf)₃ or Montmorillonite K-10 | High cis-selectivity | organic-chemistry.org |

| De Kimpe Aziridination | α-chlorinated N-(tert-butanesulfinyl)-imines | High | organic-chemistry.org |

| Joullié-Ugi Reaction | Erythritol-derived imine | Single diastereomer | beilstein-journals.org |

| Addition to Aziridine-2-carboxaldehydes | Organometallic reagents | Moderate to excellent | msu.edu |

Enantioselective Methodologies and Chiral Fidelity

While substrate control from a chiral erythritol derivative is a powerful strategy, enantioselective methods using external chiral sources are crucial, particularly when starting from achiral or meso-precursors. These methods aim to produce a single enantiomer of the desired aziridine product. Chiral fidelity, the preservation of enantiomeric purity throughout a sequence of reactions, is paramount.

Key enantioselective approaches applicable to this compound synthesis include:

Catalytic Asymmetric Aziridination: This involves the use of a chiral catalyst to control the stereochemical outcome. For instance, the asymmetric transfer hydrogenation of α-amino ketones, catalyzed by a chiral Ruthenium(II) complex, followed by cyclization, can yield monosubstituted aziridines with very high enantiomeric excess (up to 99% ee). scielo.br Similarly, chiral phosphoric acid catalysts have been used for the aziridination of N-Boc-imines, achieving excellent yields, diastereoselectivities, and enantioselectivities. organic-chemistry.org

Enzymatic Resolutions: Biocatalysis offers a highly selective method for obtaining enantiopure compounds. The kinetic resolution of racemic aziridine derivatives using enzymes like Candida antarctica lipase (B570770) B (CAL-B) can achieve very high enantiomeric excesses (>90% ee), separating the enantiomers based on their different reaction rates. vulcanchem.com

Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the stereochemistry of a reaction. The use of a chiral sulfinamide group, for example, can act as both a nucleophile and a chiral directing group in the copper-catalyzed synthesis of aziridines, affording products with high diastereoselectivity. rsc.org

The choice of methodology depends on the specific erythritol-derived substrate and the desired stereochemical outcome. For example, starting with a D-erythritol derivative, the goal is to perform reactions with high chiral fidelity to maintain the integrity of the original stereocenters.

Table 2: Enantioselective Methods in Aziridine Synthesis

| Methodology | Catalyst/Enzyme/Auxiliary | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Chiral Ruthenium(II) Complex | Up to 99% | scielo.br |

| Enzymatic Kinetic Resolution | Candida antarctica lipase B (CAL-B) | >90% | vulcanchem.com |

| Catalytic Asymmetric Aziridination | Chiral Phosphoric Acid | >99% | organic-chemistry.orgjchemlett.com |

| Chiral Auxiliary Directed Synthesis | Chiral Sulfinamide Group | Excellent | rsc.org |

Influence of Erythritol's Meso-Structure on Stereochemical Outcomes

The desymmetrization of a meso-compound like erythritol breaks the internal symmetry and generates a chiral, non-racemic product. researchgate.net The success of this strategy hinges on the ability of a chiral reagent or catalyst to differentiate between the two enantiotopic halves of the molecule.

In the context of this compound chemistry, a chiral catalyst could facilitate the aziridination at one specific site on the meso-scaffold, leading to the formation of a single enantiomer of the resulting chiral aziridine. The catalyst creates a chiral environment that lowers the activation energy for the reaction pathway leading to one enantiomer while disfavoring the pathway to the other.

While specific examples of the catalytic enantioselective desymmetrizing aziridination of erythritol itself are not extensively detailed in the provided literature, the principle is a cornerstone of modern asymmetric synthesis. researchgate.net Such a transformation would represent a highly efficient method for converting an achiral, readily available starting material directly into a valuable enantiopure chiral building block, embodying an ideal application of stereochemical control.

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Strategies

The synthesis of aziridines, particularly those derived from carbohydrates, is continuously evolving towards greener and more efficient methodologies. Traditional methods often require harsh conditions or multi-step processes, which can be inefficient. nih.gov Emerging research is focused on overcoming these limitations.

One promising route for the synthesis of D-erythrosyl aziridines involves the transformation of D-erythrosyl triazoles. nih.gov This conversion can be achieved either through photolysis or via diazirine intermediates, providing a targeted pathway to the desired aziridine (B145994) structure. researchgate.net Another established method for creating N-sugar substituted chiral aziridines is the Gabriel-Cromwell reaction, which has been successfully employed to generate pure diastereomers in high yields. nih.govresearchgate.net

Future strategies are likely to focus on catalytic and atom-economical approaches. Transition-metal catalysis, for instance, offers a powerful tool for direct nitrene transfer to alkenes, which is a highly efficient way to form the aziridine ring. nih.gov Silver (Ag) and Rhodium (Rh) complexes have shown particular promise in controlling the chemoselectivity of these reactions. nih.gov For example, catalyst control can steer a reaction towards aziridination over competing pathways like C-H amination. nih.gov The development of enantioselective catalytic systems is also a key goal, enabling the synthesis of specific stereoisomers from achiral starting materials. organic-chemistry.org These advanced catalytic methods reduce waste and often operate under milder conditions, aligning with the principles of sustainable chemistry.

| Synthetic Strategy | Precursor | Key Features | Reference |

|---|---|---|---|

| From Triazoles | D-Erythrosyl triazoles | Proceeds via photolysis or diazirine intermediates. | researchgate.netnih.gov |

| Gabriel-Cromwell Reaction | Amino sugars | Produces N-sugar substituted aziridines in high yields. | nih.gov |

| Catalytic Nitrene Transfer | Alkenes and a nitrogen source | Utilizes transition metals (e.g., Ag, Rh) for high chemo- and stereoselectivity. | nih.govnih.gov |

| Intramolecular Cyclization (Wenker Synthesis) | Amino alcohols | An improved, mild variation for cyclizing amino alcohols to aziridines. | organic-chemistry.org |

Expanding the Scope of Reactivity and Chemoselectivity

The synthetic value of erythritol (B158007) aziridine lies in the reactivity of its strained ring, which can be opened by a wide array of nucleophiles to produce highly functionalized, stereochemically complex amines. nih.gov Research in this area aims to expand the range of possible transformations and to achieve precise control over reaction outcomes, particularly regioselectivity and stereoselectivity.

D-erythrosyl aziridines exhibit robust reactivity with protic acids such as HCl, BiI₃/H₂O, and trifluoroacetic acid. These reactions lead to high yields of valuable products like furanoid sugar α-amino acids and polyhydroxylprolines. researchgate.netnih.gov The regioselectivity of the ring-opening—that is, which of the two carbon-nitrogen bonds is broken—is a critical aspect. This selectivity can be controlled by the nature of the substituents on the aziridine ring, the choice of nucleophile, and the activating electrophile or catalyst. nih.govfrontiersin.org For instance, the presence of a γ-ketone on a C2 substituent can direct a nucleophilic attack to the C2 position, whereas a γ-silylated hydroxy group on the same backbone can direct the attack to the unsubstituted C3 position. nih.govfrontiersin.org

Future work will likely explore more complex and tandem reactions. This includes using erythritol aziridine in formal [3+2] cycloadditions to construct five-membered heterocycles or in ring-expansion reactions to access larger rings like azetidines and piperidines. nih.govdntb.gov.ua The development of new catalytic systems, including those based on transition metals like nickel and titanium, will be crucial for unlocking novel reactivity patterns and enabling the construction of quaternary carbon centers. mdpi.com

| Reagent/Catalyst | Reaction Type | Product(s) | Reference |

|---|---|---|---|

| Protic Acids (HCl, TFA) | Regioselective Ring-Opening | Furanoid sugar α-amino acids, polyhydroxylprolines | nih.gov |

| Nucleophiles (with electrophilic activation) | Nucleophilic Ring-Opening | Functionalized acyclic amines | nih.govfrontiersin.org |

| Nickel Catalysts | C-H Coupling / Ring-Opening | Functionalized 3,4-dihydroisoquinolinones | mdpi.com |

| Titanocene (B72419) Complexes | Radical Ring-Opening | Products with new quaternary carbon centers | mdpi.com |

| Diazoacetates (Rh-catalyzed) | [3+1] or [3+3] Ring Expansion | Azetidine and piperidine (B6355638) scaffolds | nih.gov |

Advanced Mechanistic Understanding through Spectroscopy and Computation

A deeper understanding of reaction mechanisms is essential for the rational design of new synthetic methods and catalysts. A combination of advanced spectroscopic techniques and computational chemistry is proving indispensable in elucidating the intricate pathways of aziridine formation and reactivity.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for mapping reaction energy landscapes. DFT studies have been used to explain the origins of stereoselectivity, predict the most favorable reaction pathways, and understand how catalyst geometry influences chemoselectivity between aziridination and C-H amination. researchgate.netnih.gov For example, computational analysis has provided insight into the viability of a phenonium ion intermediate during the ring-opening of certain benzyl-substituted aziridines. nih.gov

Spectroscopic methods provide experimental evidence to validate and refine these computational models. Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy are used to characterize the vibrational modes of both the erythritol precursor and its derivatives, offering insights into crystal structure and hydrogen-bonding networks. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for confirming the structure and stereochemistry of the synthesized aziridines. nih.gov Furthermore, advanced mass spectrometry techniques, such as Direct Analysis in Real Time (DART-MS), allow for the sensitive detection of erythritol derivatives. rsc.org The application of terahertz time-domain spectroscopy (THz-TDS) has also been explored for characterizing erythritol, a technique that could be extended to its aziridine counterparts to probe low-frequency molecular vibrations. nih.govnih.gov

| Technique | Application in Aziridine Chemistry | Type of Information Provided | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Modeling reaction pathways | Transition state energies, reaction mechanisms, origins of selectivity | nih.govnih.gov |

| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation | Confirmation of molecular structure and stereochemistry | nih.gov |

| FTIR/Raman Spectroscopy | Characterization of precursors and products | Functional group identification, hydrogen-bonding networks, crystal structure | researchgate.net |

| Mass Spectrometry (e.g., DART-MS) | Trace detection and analysis | Molecular weight confirmation, detection of reaction intermediates/products | rsc.org |

| Terahertz (THz) Spectroscopy | Probing low-frequency vibrations | Analysis of crystal structure and intermolecular interactions | nih.govnih.gov |

Exploration of Interdisciplinary Research Opportunities

The unique structural features of this compound make it an attractive molecule for applications beyond traditional organic synthesis. Its inherent chirality and dense functionality open doors to various interdisciplinary fields, most notably medicinal chemistry and materials science.

In medicinal chemistry, aziridines are recognized as important pharmacophores and synthetic intermediates for biologically active molecules. nih.govresearchgate.net The aziridine ring itself is present in several natural products with antitumor activity, such as Mitomycin C. wikipedia.org Sugar-derived aziridines, like those from erythritol, are ideal starting points for the synthesis of aza-sugars and sugar amino acids, classes of compounds known for their potential as enzyme inhibitors. researchgate.netnih.gov Research has already demonstrated that novel N-sugar substituted aziridines can exhibit differential effects against various cancer cell lines, highlighting their potential in drug discovery. nih.gov

The polyol structure of erythritol imparts properties like high water solubility and stability, which are desirable in pharmaceutical formulations. nih.gov This suggests that polymers or conjugates derived from this compound could have interesting applications in drug delivery or biomaterials. The aziridine ring can act as a reactive handle for grafting onto other molecules or as a monomer for ring-opening polymerization, creating novel biocompatible materials. The combination of the biologically relevant carbohydrate scaffold with the versatile reactivity of the aziridine ring provides a rich platform for future innovation at the chemistry-biology interface.

Q & A

Q. What are the established methods for synthesizing erythritol aziridine, and how can reaction conditions be optimized for academic reproducibility?

To synthesize this compound, one-pot reactions using catalysts (e.g., TPPH2/TBACl systems) under controlled CO₂ pressure (1.2 MPa) and elevated temperatures (125°C) are common. Optimization involves adjusting molar ratios (e.g., 1:5:100 for catalyst/base/aziridine) and reaction duration (8–12 hours). Reproducibility requires meticulous documentation of solvent purity, inert atmosphere maintenance, and post-reaction characterization via NMR or HPLC . For academic rigor, replicate experiments with incremental parameter adjustments are critical, as outlined in protocols emphasizing full experimental disclosure in supplementary materials .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s vibrational modes and structural conformation?

Fourier-transform infrared (FTIR) spectroscopy coupled with ab initio harmonic force field calculations is essential for assigning vibrational modes (e.g., ν1–ν17). High-resolution FTIR detects B-type and A-type rotational bands, while computational predictions validate experimental peaks. For structural conformation, nuclear Overhauser effect (NOE) NMR and X-ray crystallography are recommended, with data cross-referenced against simulated spectra from Gaussian or ORCA software .

Q. What ethical considerations are critical when designing experiments involving this compound, particularly in interdisciplinary studies?

Ethical protocols include obtaining institutional review board (IRB) approval for studies involving biological systems, transparent data management plans (DMPs), and adherence to chemical safety guidelines (e.g., fume hood use, waste disposal). For interdisciplinary work, clearly define roles to avoid conflicts in methodology interpretation, and ensure compliance with journal requirements for ethics statements in abstracts .

How can researchers formulate hypothesis-driven questions about this compound’s bioactivity while ensuring methodological rigor?

Use Bloom’s Taxonomy to structure questions that demand analysis (e.g., “How does this compound’s ring strain influence its nucleophilic reactivity?”). Avoid binary (yes/no) questions; instead, focus on mechanisms (e.g., “Under what conditions does this compound undergo ring-opening polymerization?”). Align hypotheses with gaps identified in literature reviews, ensuring testability via controlled variables (e.g., pH, solvent polarity) .

Q. What are the best practices for presenting spectroscopic and chromatographic data of this compound in peer-reviewed publications?

Follow journal-specific guidelines for table/figure formatting (e.g., SI units, Arabic numbering). For FTIR/NMR spectra, label peaks with wavenumbers/δ-values and include raw data in appendices. Use horizontal lines in tables to separate headers, and provide error margins for chromatographic retention times. Reference calibration standards (e.g., TMS for NMR) and instrument parameters (e.g., FTIR resolution: 0.5 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular dynamics) be integrated with experimental data to resolve contradictions in this compound’s reaction mechanisms?

Combine density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) with kinetic studies to model transition states. For discrepancies in regioselectivity, compare computed activation energies with experimental product ratios (e.g., 96:4 regioisomers). Use sensitivity analyses to identify outliers, and validate models against isotopic labeling experiments or in situ IR monitoring .

Q. What strategies are recommended for analyzing conflicting data in this compound’s stability under varying pH or solvent conditions?

Implement predefined analysis plans (Recommendation 8.1) using multivariate regression to isolate pH/solvent effects. For contradictory degradation rates, apply Grubbs’ test to exclude outliers and conduct Arrhenius studies to assess thermal stability. Document handling of missing data (e.g., multiple imputation) and use bootstrap resampling to quantify uncertainty .

Q. How should researchers design multi-variable experiments to isolate this compound’s catalytic effects from competing reaction pathways?

Adopt fractional factorial designs to test variables (e.g., temperature, catalyst loading, solvent polarity) with minimal replicates. Use control experiments (e.g., blank reactions without catalyst) and kinetic isotope effects (KIEs) to distinguish catalytic vs. non-catalytic pathways. For competing intermediates, employ quenching studies paired with LC-MS trapping .

Q. What advanced statistical approaches are suitable for interpreting non-linear kinetic data in this compound synthesis?

Apply non-linear regression (e.g., Michaelis-Menten models) using software like GraphPad Prism. For time-resolved data, use Bayesian hierarchical models to account for batch-to-batch variability. Compare Akaike information criterion (AIC) values to select optimal kinetic models, and validate with bootstrapped confidence intervals .

Q. How can machine learning models be validated against experimental datasets for predicting this compound’s physicochemical properties?

Train models (e.g., random forests, neural networks) on datasets spanning diverse conditions (e.g., solvent, temperature). Validate via k-fold cross-validation and external benchmarking against quantum mechanical calculations. For transferability, ensure training data includes edge cases (e.g., extreme pH) and report mean absolute error (MAE) against experimental melting points or solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.